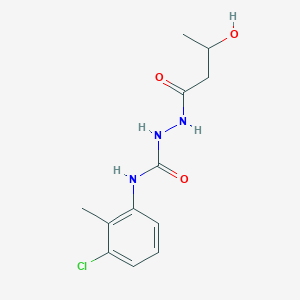
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been utilized in various applications, including stem cell research, cancer research, and drug discovery.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a potent and selective inhibitor of GSK-3, which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide activates the Wnt signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, the inhibition of apoptosis, and the enhancement of stem cell pluripotency and differentiation. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its high specificity and potency, which allows for precise modulation of GSK-3 activity. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has a relatively low toxicity and can be used at low concentrations. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in scientific research. One area of interest is the development of new therapies for diabetes and other metabolic disorders, based on the ability of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide to improve glucose tolerance and insulin sensitivity. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been widely used in scientific research, particularly in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been used in cancer research to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-hydroxybutanoylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-7(17)6-11(18)15-16-12(19)14-10-5-3-4-9(13)8(10)2/h3-5,7,17H,6H2,1-2H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUTZPGRPJDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113370.png)
![1-(3-bromophenyl)-7-chloro-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113377.png)

![1-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113392.png)
![1-(4-fluorophenyl)-N-[4-(3-methylbutoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4113399.png)
![3,5-dichloro-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B4113402.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate](/img/structure/B4113421.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)
![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4113460.png)